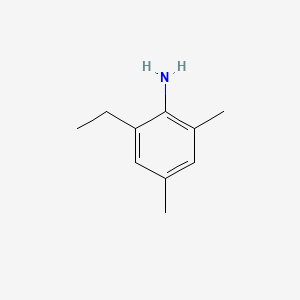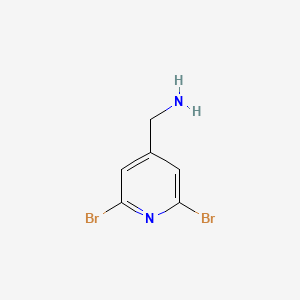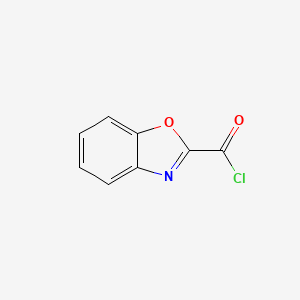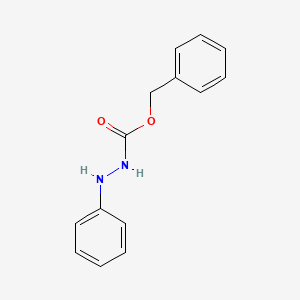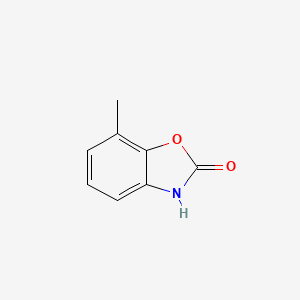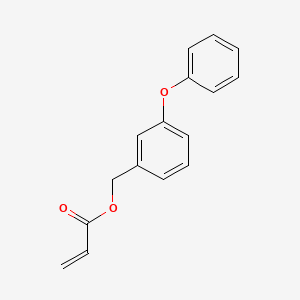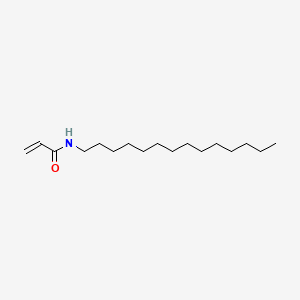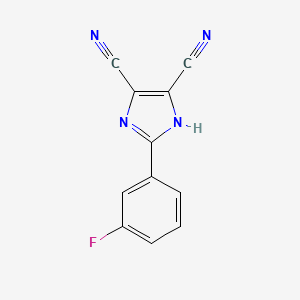
Methyl 2-hydroxy-3-methylpentanoate
Übersicht
Beschreibung
“Methyl 2-hydroxy-3-methylpentanoate” is a chemical compound with the molecular formula C7H14O3 . It is also known as "Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-3-methylpentanoate” consists of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-3-methylpentanoate” has a molecular weight of 146.1843 . It has a density of 1.0±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a flash point of 65.6±6.9 °C . It also has a molar refractivity of 37.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“Methyl 2-hydroxy-3-methylpentanoate” is a chemical compound with the CAS Number: 41654-19-7 . It has a molecular weight of 146.19 . It is a liquid at room temperature . The boiling point is 181.6±8.0 C at 760 mmHg .
Safety Information
The safety information for this compound includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 .
Storage and Purity
The compound should be stored at room temperature .
Country of Origin
The compound is reported to be originated from CN .
Applications in Gas Chromatography
One of the applications of “Methyl 2-hydroxy-3-methylpentanoate” is in gas chromatography. It has been used in the characterization of the volatile profile of Brazilian merlot wines .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-3-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXGUAUSWWFHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334542 | |
| Record name | Methyl 2-hydroxy-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-methylpentanoate | |
CAS RN |
41654-19-7 | |
| Record name | Methyl 2-hydroxy-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2-hydroxy-3-methylpentanoate in the context of fruit flavor?
A: Methyl 2-hydroxy-3-methylpentanoate contributes significantly to the aroma profile of certain fruits. For instance, it is a key volatile component in rambai fruit ( Baccaurea motleyana), alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-4-methylpentanoate []. Its presence has also been detected in other fruits like duku and langsat (both varieties of Lansium domesticum) although these fruits are dominated by sesquiterpene hydrocarbons [].
Q2: Does the stereochemistry of Methyl 2-hydroxy-3-methylpentanoate influence its odor profile?
A: Yes, the stereochemistry plays a crucial role in the odor characteristics of this compound. Research indicates that different stereoisomers of Methyl 2-hydroxy-3-methylpentanoate exhibit distinct odor profiles. While all diastereomers possess a walnut-like aroma, their intensity and specific nuances differ []. For example, the (R,S)- and the (S,S)-isomers were identified in pink guava, contributing to its fruity aroma, while the (S,R)- and (R,R)-isomers were absent []. This highlights the importance of stereoselective synthesis when targeting specific aroma profiles.
Q3: How does the odor potency of Methyl 2-hydroxy-3-methylpentanoate compare to its structural analogs?
A: Comparing the odor potency of various esters, including Methyl 2-hydroxy-3-methylpentanoate and its analogs, reveals intriguing structure-odor relationships. For example, Ethyl 3-methyl-2-oxopentanoate (3), a structurally related compound, possesses a more potent and desirable fresh walnut, fruity odor compared to many of the tested 2-hydroxy-3-methylpentanoates []. This suggests that subtle structural modifications can significantly impact the odor threshold and perceived quality. Further research into structure-activity relationships could guide the development of novel fragrance compounds with improved olfactory properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



